Product packaging for Methyl 3-amino-5-bromo-2-chlorobenzoate(Cat. No.:CAS No. 1342419-84-4)

Methyl 3-amino-5-bromo-2-chlorobenzoate

Cat. No.: B1428907
CAS No.: 1342419-84-4
M. Wt: 264.5 g/mol
InChI Key: SGLZVULGWXAYLZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-2-chlorobenzoate is a halogenated aromatic ester of high interest in organic and medicinal chemistry research. This compound serves as a valuable synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs) . Its molecular structure incorporates both an electron-donating amino group and electron-withdrawing halogen atoms (bromine and chlorine), creating a unique reactivity profile that enables diverse chemical transformations . This multi-functional benzoate ester is primarily utilized as a key building block in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom can be selectively replaced to form new carbon-carbon bonds . The presence of both bromine and chlorine on the aromatic ring offers opportunities for sequential and regioselective functionalization, which is a powerful strategy for constructing complex molecular architectures . The ester group can also be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, further enhancing its utility as a versatile scaffold . Applications & Research Value: The primary application of this compound is in pharmaceutical research and development. Compounds with similar structures are used in the synthesis of drugs for treating conditions such as respiratory diseases and diabetes . Its value to researchers lies in its role in exploring new synthetic pathways, creating libraries of compounds for biological screening, and developing novel synthetic methodologies involving halogenated aromatics . Handling & Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers should consult the safety data sheet and wear appropriate personal protective equipment. Safe handling practices include using the material in a well-ventilated area and avoiding the formation of dust and aerosols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClNO2 B1428907 Methyl 3-amino-5-bromo-2-chlorobenzoate CAS No. 1342419-84-4

Properties

IUPAC Name

methyl 3-amino-5-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLZVULGWXAYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Amination Route

This pathway begins with a suitably substituted benzoic acid or methyl benzoate precursor.

Step Description Reagents & Conditions Reference
1. Halogenation Introduction of bromine and chlorine at specific positions Bromination with N-bromosuccinimide (NBS) or elemental bromine; chlorination with SO2Cl2 or Cl2 in presence of catalysts Patent CN113321577A; literature on aromatic halogenation
2. Nitration or Amination Introduction of amino group at the 3-position Nitration followed by reduction or direct amino substitution using ammonia or ammonium salts General aromatic substitution principles
3. Reduction of Nitro Group Conversion of nitro to amino if nitration route used Iron powder with ammonium chloride under reflux Literature on aromatic nitro reduction
4. Esterification Conversion of benzoic acid derivative to methyl ester Reaction with excess methanol and catalytic sulfuric acid at reflux Standard esterification procedures

Hydrolysis and Esterification Approach

Based on patent CN113321577A, a more controlled process involves:

Step Description Reagents & Conditions Reference
1. Bromination of 2-chlorobenzonitrile Using brominating agents like NBS or Br2 Temperature controlled around 0–25°C Patent CN113321577A
2. Hydrolysis of nitrile In alkaline medium (NaOH or KOH) Heating at 90°C, monitored by HPLC Patent CN113321577A
3. Acidification Acidic conditions (HCl) To precipitate the benzoic acid derivative Patent CN113321577A
4. Esterification Methylation with methanol Catalytic sulfuric acid, reflux Standard esterification

Reaction Conditions and Optimization

Parameter Typical Range Rationale Source
Reaction temperature -10°C to 100°C Ensures selectivity and minimizes side reactions Patent CN113321577A
Reaction time 2–12 hours Adequate for complete conversion Patent CN113321577A
Reagents NBS, Br2, NaOH, HCl, methanol Selected for high yield and safety Patent CN113321577A
Purification Filtration, washing, recrystallization Achieves high purity of final product Patent CN113321577A

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Main Steps Yield Advantages References
Halogenation + Hydrolysis 2-chlorobenzonitrile Brominating agent, NaOH, HCl Bromination, hydrolysis, acidification, esterification ~78% Simple, high yield, environmentally friendly CN113321577A
Nitro reduction Nitrobenzoate derivatives Iron powder, NH4Cl Reduction to amino, esterification Not specified High selectivity Literature review
Direct amino substitution Benzoic acid derivatives NH3, catalysts Nitration, reduction, esterification Variable High purity General aromatic chemistry

Research Findings and Practical Considerations

  • The process described in patent CN113321577A emphasizes the use of 2-chlorobenzonitrile as a precursor, leveraging its reactivity for selective halogenation and hydrolysis to obtain the desired benzoic acid derivative with high purity.
  • The hydrolysis of nitrile to benzoic acid is performed under alkaline conditions, which is efficient and environmentally friendly, avoiding excessive gas evolution.
  • Esterification is achieved via conventional acid-catalyzed transesterification, ensuring high yield and purity.
  • The process is scalable, with advantages including low cost, safety, and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Methyl 3-amino-5-bromo-2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro substituents on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Compounds:

Methyl 5-amino-2-bromo-4-chlorobenzoate (Cat. No.: L037508) Substituents: Amino (5-position), bromo (2-position), chloro (4-position). Molecular formula: C₈H₇BrClNO₂ (same as the target compound). Applications: Used in synthesizing bioactive molecules, particularly in medicinal chemistry for drug candidate development .

Methyl 3-amino-2-bromobenzoate (CAS: 106896-48-4) Substituents: Amino (3-position), bromo (2-position). Molecular formula: C₈H₈BrNO₂ (MW: ~244.06 g/mol). Similarity score: 0.94 (compared to the target compound) . Differentiation: Lack of a chloro group reduces molecular weight and may lower electrophilicity.

Methyl 3-amino-5-bromobenzoate (CAS: 706791-83-5) Substituents: Amino (3-position), bromo (5-position). Molecular formula: C₈H₈BrNO₂ (MW: ~244.06 g/mol). Similarity score: 0.93 . Differentiation: Absence of chlorine simplifies synthetic pathways but limits opportunities for cross-coupling reactions.

Methyl 5-bromo-2-chlorobenzoate Substituents: Bromo (5-position), chloro (2-position). Molecular formula: C₈H₆BrClO₂ (MW: ~265.49 g/mol). Differentiation: Lack of an amino group restricts its utility in reactions requiring nucleophilic sites (e.g., amidation) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
This compound 1342419-84-4 C₈H₇BrClNO₂ 264.50 3-NH₂, 5-Br, 2-Cl Pharmaceutical intermediates
Methyl 5-amino-2-bromo-4-chlorobenzoate L037508 C₈H₇BrClNO₂ 264.50 5-NH₂, 2-Br, 4-Cl Bioactive molecule synthesis
Methyl 3-amino-2-bromobenzoate 106896-48-4 C₈H₈BrNO₂ 244.06 3-NH₂, 2-Br Organic synthesis
Methyl 3-amino-5-bromobenzoate 706791-83-5 C₈H₈BrNO₂ 244.06 3-NH₂, 5-Br Research applications
Methyl 5-bromo-2-chlorobenzoate - C₈H₆BrClO₂ 265.49 5-Br, 2-Cl Chemical intermediates

Biological Activity

Methyl 3-amino-5-bromo-2-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoic acid derivatives. Its molecular formula is C9H8BrClNC_9H_8BrClN, with a molecular weight of approximately 249.52 g/mol. The compound features a methyl ester, an amino group, and halogen substituents (bromine and chlorine) on the benzene ring, contributing to its reactivity and biological activity.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. These enzymes play a vital role in the biotransformation of various xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making this compound a candidate for further pharmacological studies.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial effects of halogenated benzoates found that compounds with bromine and chlorine substitutions exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. This compound's structural characteristics may confer similar properties, warranting further investigation into its efficacy against specific microbial strains.

Research on Cytochrome P450 Interaction

Another research effort focused on the interaction of methyl derivatives with cytochrome P450 enzymes. It was observed that certain methylated compounds could modulate enzyme activity, leading to enhanced or reduced metabolism of drugs. This finding is critical for understanding the potential implications of this compound in drug interactions and safety profiles .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 2-amino-5-bromobenzoateC9H10BrNAmino group at position 2Moderate antimicrobial activity
This compoundC9H8BrClNUnique combination of bromine and chlorinePotential enzyme inhibitor
Ethyl 3-amino-5-bromo-2-chlorobenzoateC10H10BrClNEthyl ester instead of methylInvestigated for anti-inflammatory effects
Methyl 4-amino-5-bromo-2-chlorobenzoateC9H8BrClNAmino group at position 4Limited studies on biological activity

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., hydrolyzed benzoic acid derivatives).
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions; deuterated DMSO resolves amine proton shifts .
    Stability Protocol : Store at –20°C in anhydrous conditions to prevent hydrolysis. Long-term stability assays (e.g., over 6 months) under N₂ atmosphere are recommended .

How can structural analogs guide SAR studies for pharmaceutical applications?

Advanced Research Focus
Comparative studies with analogs (e.g., methoxy or trifluoromethyl substitutions) reveal:

  • Bioactivity Trends : The amino group enhances hydrogen bonding with biological targets, while halogens improve lipophilicity .
  • In Silico Docking : Molecular docking (AutoDock Vina) models interactions with enzymes like cytochrome P450, guiding lead optimization .

What are the challenges in characterizing byproducts during synthesis, and how are they addressed?

Advanced Research Focus
Common byproducts include:

  • Incomplete Reduction : Nitro intermediates detected via IR (asymmetric NO₂ stretch at ~1520 cm⁻¹).
  • Oxidation Products : Amine-to-nitro reversibility under acidic conditions.
    Mitigation : Use inert atmospheres (Ar) during reduction and add antioxidants (e.g., BHT) .

How does the compound’s solubility profile impact formulation for in vitro assays?

Q. Basic Research Focus

  • Solubility Data : Sparingly soluble in water; use DMSO (10 mM stock) for biological assays.
  • Co-solvents : Ethanol or PEG-400 enhances solubility without denaturing proteins .
    Formulation Note : Pre-filter stocks (0.22 µm) to prevent particulate interference in cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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